molecular formula C27H27N5O4 B12299733 2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

Cat. No.: B12299733
M. Wt: 489.6 g/mol
InChI Key: REJPURHLQKBPCX-YTAQVSDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pranlukast-d4 involves the incorporation of deuterium atoms into the Pranlukast molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions can vary, but typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Pranlukast-d4 follows similar principles as its laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Pranlukast-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pranlukast-d4 can lead to the formation of various oxygenated derivatives, while reduction can yield deuterated analogs with different hydrogenation levels .

Scientific Research Applications

Pranlukast-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.

    Biology: Employed in studies to understand the metabolic pathways and biological effects of leukotriene receptor antagonists.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases beyond asthma and allergic rhinitis.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.

Mechanism of Action

Pranlukast-d4 exerts its effects by selectively antagonizing leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. The molecular targets involved include the cysteinyl leukotriene receptor 1, tumor necrosis factor, interleukin-5, eosinophil cationic protein, nuclear factor NF-kappa-B, and mucin-2 .

Comparison with Similar Compounds

Pranlukast-d4 is similar to other cysteinyl leukotriene receptor antagonists such as Montelukast and Zafirlukast. it is unique in its deuterated form, which can offer advantages in terms of metabolic stability and reduced side effects. The similar compounds include:

Properties

Molecular Formula

C27H27N5O4

Molecular Weight

489.6 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

InChI

InChI=1S/C27H27N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17,26,29-32H,4-5,9,16H2,(H,28,34)/i12D,13D,14D,15D

InChI Key

REJPURHLQKBPCX-YTAQVSDTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4NNNN4)[2H])[2H])OCCCCC5=CC=CC=C5)[2H]

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5NNNN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.